molecular formula C10H21NO2 B14661926 1-(Diethoxymethyl)piperidine CAS No. 51752-63-7

1-(Diethoxymethyl)piperidine

Cat. No.: B14661926
CAS No.: 51752-63-7
M. Wt: 187.28 g/mol
InChI Key: SBFJSZPNSCJDKI-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, and the addition of the diethoxymethyl group enhances its chemical properties and potential applications. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(Diethoxymethyl)piperidine typically involves the reaction of piperidine with triethyl orthoformate in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{Triethyl orthoformate} \rightarrow \text{this compound} ]

This method is efficient and yields the product in good quantities. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Diethoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield simpler piperidine derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diethoxymethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of enamine derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of various fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Diethoxymethyl)piperidine exerts its effects is primarily through its ability to form stable intermediates in chemical reactions. The diethoxymethyl group can act as a protecting group for the nitrogen atom in piperidine, allowing for selective reactions at other positions on the molecule. This property is particularly useful in multi-step organic syntheses.

Comparison with Similar Compounds

1-(Diethoxymethyl)piperidine can be compared to other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the diethoxymethyl group and has different reactivity.

    N-Methylpiperidine: Another derivative with a methyl group instead of the diethoxymethyl group, leading to different chemical properties.

    Piperidine N-oxide: An oxidized form of piperidine with distinct reactivity and applications.

The uniqueness of this compound lies in its ability to act as a versatile intermediate in organic synthesis, providing a balance between stability and reactivity that is not found in simpler piperidine derivatives.

Properties

CAS No.

51752-63-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-(diethoxymethyl)piperidine

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)11-8-6-5-7-9-11/h10H,3-9H2,1-2H3

InChI Key

SBFJSZPNSCJDKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1CCCCC1)OCC

Origin of Product

United States

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